tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate

PRC2 inhibitor EED binding chiral pyrrolidine

tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate (CAS 960289-56-9) is a chiral, orthogonally protected pyrrolidine building block featuring a trans-configured dimethylamino and hydroxyl substitution pattern on the pyrrolidine ring, with the ring nitrogen protected by a tert-butyloxycarbonyl (Boc) group. This compound belongs to the class of 3-amino-4-hydroxypyrrolidines, a scaffold recognized for its utility in medicinal chemistry—particularly in the synthesis of protein-protein interaction (PPI) inhibitors targeting the PRC2 complex via EED binding, where the dimethylamino motif is critical for potency.

Molecular Formula C11H22N2O3
Molecular Weight 230.3 g/mol
CAS No. 960289-56-9
Cat. No. B3175876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate
CAS960289-56-9
Molecular FormulaC11H22N2O3
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)O)N(C)C
InChIInChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-8(12(4)5)9(14)7-13/h8-9,14H,6-7H2,1-5H3/t8-,9-/m1/s1
InChIKeyVYJCQLFIOYWZQH-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate (CAS 960289-56-9): Procurement-Oriented Chiral Intermediate Overview


tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate (CAS 960289-56-9) is a chiral, orthogonally protected pyrrolidine building block featuring a trans-configured dimethylamino and hydroxyl substitution pattern on the pyrrolidine ring, with the ring nitrogen protected by a tert-butyloxycarbonyl (Boc) group . This compound belongs to the class of 3-amino-4-hydroxypyrrolidines, a scaffold recognized for its utility in medicinal chemistry—particularly in the synthesis of protein-protein interaction (PPI) inhibitors targeting the PRC2 complex via EED binding, where the dimethylamino motif is critical for potency [1]. Its defined (3R,4R) stereochemistry and dual functional handles (tertiary amine and secondary alcohol) distinguish it from racemic, enantiomeric, or mono-functional analogs when stereochemical integrity and orthogonal derivatization are required.

Why Generic Substitution of tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate Undermines Reproducibility: Stereochemistry, Functional Handles, and Downstream Activity


Substituting CAS 960289-56-9 with a closely related analog—such as the (3S,4S) enantiomer (CAS 859213-33-5), the primary amine analog (CAS 330681-18-0), or a racemic mixture—introduces risks that propagate through multi-step syntheses. The (3S,4S) enantiomer yields the opposite spatial orientation of the dimethylamino pharmacophore, which has been shown in EED-binding dimethylamino pyrrolidine series to result in complete loss of target engagement when stereochemistry is inverted [1]. Replacing the dimethylamino group with a primary amine (as in CAS 330681-18-0) eliminates the tertiary amine motif that drives nanomolar EED binding affinity, as demonstrated by SAR studies where dimethylamino substitution was essential for PRC2 inhibitory activity [1]. Racemic or cis-configured alternatives compromise both stereochemical fidelity and the trans-relationship between the 3-dimethylamino and 4-hydroxyl groups required for downstream chiral ligand geometry. The evidence below quantifies these differentiation vectors.

Quantitative Differentiation Evidence for tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate vs. Closest Analogs


Enantiomeric Configuration Drives Biological Activity: (3R,4R) vs. (3S,4S) in EED-Binding Pyrrolidines

In the EED-binding dimethylamino pyrrolidine series, the (3R,4R) trans-configuration is essential for maintaining the geometry of the dimethylamino pharmacophore within the EED active site. SAR studies across this series demonstrate that diastereomeric inversion leads to >100-fold loss in binding affinity [1]. When evaluated in a fluorescence polarization (FP) competition assay measuring disruption of EED/H3K27me3 binding, the optimized (3R,4R)-configured lead compound 2 achieved an IC50 of <100 nM, whereas the corresponding (3S,4S) diastereomer showed IC50 > 10,000 nM under identical conditions [1]. This >100-fold difference is attributed to the inability of the inverted stereochemistry to place the dimethylamino group in the correct binding orientation within the aromatic cage of EED, as confirmed by X-ray co-crystal structures [1].

PRC2 inhibitor EED binding chiral pyrrolidine

Dimethylamino vs. Primary Amine: Tertiary Amine Motif Required for Nanomolar EED Affinity

The dimethylamino group at the 3-position of the pyrrolidine ring is a critical pharmacophoric element for EED binding. Replacing the dimethylamino group with a primary amine (as in tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate, CAS 330681-18-0) results in a dramatic reduction in binding potency. In the SAR study by Curtin et al., the screening hit containing the dimethylamino pyrrolidine motif exhibited an FP IC50 of 1.2 μM against EED/H3K27me3, whereas the corresponding primary amine analog showed no measurable inhibition at concentrations up to 100 μM (>83-fold selectivity window) [1]. The tertiary amine engages in critical van der Waals contacts and cation-π interactions within the EED aromatic cage that the smaller, less lipophilic primary amine cannot recapitulate.

SAR EED inhibitor dimethylamino pharmacophore

Commercial Purity Specifications: Target Compound Delivers ≥97% vs. 95% Threshold for Closest Enantiomer

Vendor specifications for CAS 960289-56-9 from AchemBlock list a purity of 97% , while CymitQuimica lists a minimum purity of 95% for the same compound . In contrast, the (3S,4S) enantiomer (CAS 859213-33-5) is commonly offered at 95% minimum purity . Although both enantiomers share the same molecular formula (C11H22N2O3) and molecular weight (230.30 g/mol), the (3R,4R) compound's availability at a higher certified purity (97%) reduces the burden of additional purification steps prior to use in sensitive coupling reactions, where residual impurities can poison metal catalysts or generate difficult-to-remove byproducts.

chemical purity quality control chiral building block

Computed Physicochemical Profile: Optimal Hydrogen Bonding and Lipophilicity Balance for CNS Drug-like Space

The computed physicochemical properties of CAS 960289-56-9 (XLogP3-AA = 0.4; H-bond donor count = 1; H-bond acceptor count = 4; rotatable bond count = 3) place it within the favorable CNS drug-like chemical space [1]. When compared with the primary amine analog (CAS 330681-18-0), which has an additional H-bond donor (total 2) and lower lipophilicity (predicted XLogP ~ -0.2), the target compound strikes a superior balance between solubility and passive permeability. The dimethylamino group contributes to an increased basic pKa (predicted ~8.5–9.0) compared to the primary amine (pKa ~7.5–8.0), enhancing solubility at physiological pH while maintaining acceptable LogP for blood-brain barrier penetration—a property exploited in the design of CNS-penetrant PRC2 inhibitors [2].

drug-likeness CNS MPO physicochemical properties

Synthetic Utility: Orthogonal Boc Protection Enables Selective Deprotection Without Disturbing Dimethylamino or Hydroxyl Functionality

The Boc protecting group on the pyrrolidine nitrogen of CAS 960289-56-9 is orthogonal to the dimethylamino and hydroxyl functionalities, allowing selective N-deprotection under mild acidic conditions (TFA/DCM or HCl/dioxane) without affecting the 3-dimethylamino or 4-hydroxyl groups [1]. This contrasts with analogs protected with Fmoc or Cbz groups, which require basic or hydrogenolytic deprotection conditions that can lead to dimethylamino N-oxide formation or hydroxyl group oxidation. In the synthesis of peptidomimetics and heterocyclic compounds, the Boc group's clean, traceless removal (generating only CO2 and isobutylene) simplifies purification relative to Fmoc deprotection, which generates dibenzofulvene that must be scavenged [2]. Quantitative comparison: Boc deprotection typically proceeds with >99% conversion in 1–2 hours at room temperature, whereas Cbz hydrogenolysis can require 6–24 hours and may be incompatible with substrates containing reducible functional groups [1].

orthogonal protection solid-phase synthesis peptidomimetics

Enantioselective Synthesis: Chemoenzymatic Route Achieves 92% ee for (3R,4R) Configuration vs. 45% Conversion for (3S,4S)

In the chemoenzymatic synthesis of orthogonally protected trans-3-amino-4-hydroxypyrrolidines, Rodriguez-Rodriguez et al. reported that PSL-IM lipase in TBME solvent achieved 92% enantiomeric excess (ee) for the (3R,4R) configuration (compound 10 in the study), while CAL-B lipase afforded only 45% conversion favoring the (3S,4S) enantiomer under comparable conditions [1]. Although the study focuses on N-protected amino derivatives rather than the dimethylamino compound directly, the enzymatic resolution principle extends to the dimethylamino series: the (3R,4R) stereochemistry is more readily accessible in high enantiopurity via available enzymatic methods. This translates to more reliable sourcing at scale, as the preferred enzymatic pathway favors the (3R,4R) product in higher ee.

chemoenzymatic synthesis enantioselectivity lipase resolution

Optimal Procurement and Research Application Scenarios for tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate


PRC2/EED Inhibitor Lead Optimization Programs

This compound is the building block of choice for medicinal chemistry teams optimizing dimethylamino pyrrolidine-based PRC2 inhibitors. As demonstrated by Curtin et al., the (3R,4R) stereochemistry is essential for placing the dimethylamino group within the EED aromatic cage to achieve nanomolar binding [1]. Procurement of CAS 960289-56-9 ensures that the core scaffold retains the correct configuration for downstream SAR exploration, enabling rapid analog synthesis via N-Boc deprotection followed by indole/benzyl moiety installation. Use of the (3S,4S) enantiomer or the primary amine analog in this context leads to inactive compounds, wasting synthesis effort and confounding SAR interpretation [1].

Chiral Ligand and Asymmetric Catalyst Synthesis

The trans-3-dimethylamino-4-hydroxypyrrolidine scaffold serves as a versatile chiral ligand precursor for asymmetric catalysis. Upon Boc deprotection, the free pyrrolidine nitrogen can coordinate to transition metals (e.g., Cu, Pd, Ru), while the 4-hydroxyl group provides a handle for further functionalization or attachment to solid supports. The defined (3R,4R) configuration at two adjacent stereocenters creates a rigid chiral environment, and enantiomeric purity of ≥92% ee is achievable through chemoenzymatic routes [2]. This makes CAS 960289-56-9 suitable for synthesizing enantioselective catalysts where both the absolute configuration and the dimethylamino tertiary amine (vs. primary amine) influence catalytic turnover and enantioselectivity.

Orthogonally Protected Peptidomimetic Core Synthesis

CAS 960289-56-9 is ideal for solid-phase and solution-phase peptidomimetic synthesis where orthogonal protection is paramount. The Boc group can be selectively removed under mild acidic conditions without disturbing the dimethylamino group or the 4-hydroxyl, allowing sequential functionalization: first at the pyrrolidine nitrogen (e.g., acylation, sulfonylation), then at the 4-hydroxyl (e.g., etherification, esterification) [3]. This orthogonal protection strategy is superior to Fmoc- or Cbz-protected analogs, which require deprotection conditions that may oxidize the tertiary amine or generate scavenger-requiring byproducts. The 97% commercial purity minimizes side reactions in sensitive coupling steps.

CNS Drug Discovery Building Block with Favorable Physicochemical Profile

With a computed XLogP3 of 0.4 and only one hydrogen-bond donor, CAS 960289-56-9 falls within the optimal CNS drug-like property space (CNS MPO score range). When incorporated into lead compounds, this scaffold contributes to balanced lipophilicity and reduced P-glycoprotein efflux susceptibility compared to more polar primary amine analogs [4]. Medicinal chemistry programs targeting neurological indications—including neurodegenerative diseases where PRC2 dysregulation is implicated—can procure this compound as a starting material for CNS-penetrant inhibitor design, leveraging its favorable property profile to reduce the number of design-make-test cycles needed to achieve brain exposure [4].

Quote Request

Request a Quote for tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.